molecular formula C13H10ClN3O B5131284 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5131284
M. Wt: 259.69 g/mol
InChI Key: SKICSJPZGZSXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol acts as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in the development and function of the nervous system. CDK5 is involved in various cellular processes, including neuronal migration, synaptic plasticity, and apoptosis. This compound binds to the ATP-binding site of CDK5 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and neuroprotective effects. This compound has also been shown to inhibit the phosphorylation of tau protein, a protein that is abnormally phosphorylated in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high potency and selectivity for CDK5 inhibition. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, including the development of more potent and selective CDK5 inhibitors, the investigation of the role of CDK5 inhibition in other diseases, and the optimization of the synthesis method for this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves a multistep process that starts with the reaction of 2-chlorobenzaldehyde and ethyl acetoacetate to form 2-(2-chlorophenyl)ethylidene-1,3-dione. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine-1,3-dione. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine-1,3-dione with methyl acetoacetate in the presence of sodium ethoxide to form this compound.

Scientific Research Applications

2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-6-13(18)17-12(15-8)7-11(16-17)9-4-2-3-5-10(9)14/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKICSJPZGZSXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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